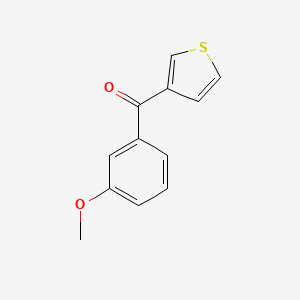

3-(3-Methoxybenzoyl)thiophene

描述

Structure

3D Structure

属性

IUPAC Name |

(3-methoxyphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-4-2-3-9(7-11)12(13)10-5-6-15-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAJLYAHYZLZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641826 | |

| Record name | (3-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861223-63-4 | |

| Record name | (3-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Benzoylthiophenes

Electrophilic Aromatic Substitution on Thiophene (B33073) Ring Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings like thiophene. The thiophene ring is generally more reactive towards electrophiles than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (arenium ion) through resonance.

In the case of 3-benzoylthiophene derivatives, the benzoyl group acts as a deactivating group and a meta-director for electrophilic attack on the benzene ring. However, its influence on the thiophene ring is more complex. The carbonyl group withdraws electron density from the thiophene ring, deactivating it towards electrophilic attack compared to unsubstituted thiophene. The directing effect of the 3-benzoyl group on the thiophene ring primarily channels incoming electrophiles to the C2 and C5 positions. The C2 position is generally the most reactive site in thiophene for EAS due to the superior stabilization of the cationic intermediate where the positive charge can be delocalized onto the sulfur atom through three resonance structures. Attack at the C5 position also benefits from this stabilization, making it the second most favored site. Attack at the C4 position is the least favored as the resulting intermediate is less stable.

For 3-(3-Methoxybenzoyl)thiophene, the methoxy (B1213986) group on the benzoyl ring is an activating, ortho-, para-director for substitution on the phenyl ring, but its electronic effect on the reactivity of the thiophene ring is indirect, transmitted through the carbonyl bridge. The primary directing influence on the thiophene ring remains the position of the benzoyl substituent itself.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Acylthiophenes

| Electrophile (Reagent) | Position of Substitution | Reference Compound |

|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | C2 and C5 | 3-Acetylthiophene (B72516) |

| Br⁺ (Br₂/FeBr₃) | C2 and C5 | 3-Thiophenecarboxaldehyde |

Photochemical Reactivity of Benzoylthiophenes

Benzoylthiophenes exhibit rich photochemical reactivity, primarily centered around the excitation of the carbonyl group. Upon absorption of UV light, the carbonyl group can be promoted to an excited singlet state (S₁) which can then undergo intersystem crossing to a triplet state (T₁). The nature of the lowest excited triplet state (n,π* or π,π) influences the subsequent photochemical reactions. For 3-benzoylthiophenes, the lowest triplet state is generally considered to be an n,π state, which is reactive towards hydrogen abstraction and cycloaddition reactions cdnsciencepub.com.

One of the characteristic photochemical reactions of benzoylthiophenes is the [2+2] photocycloaddition with alkenes, known as the Paternò-Büchi reaction, to form four-membered ether rings called oxetanes cdnsciencepub.comnih.gov. This reaction is initiated by the excitation of the benzoylthiophene to its triplet state, which then adds to the ground-state alkene. The reaction proceeds via a 1,4-biradical intermediate.

The regioselectivity of the photocycloaddition is determined by the stability of the initially formed biradical intermediate. For 3-benzoylthiophenes reacting with unsymmetrical alkenes, the more stable biradical is typically formed by the addition of the electrophilic oxygen atom of the excited carbonyl to the more substituted carbon of the alkene.

The oxetanes formed from the photocycloaddition of benzoylthiophenes are often thermally unstable cdnsciencepub.com. Their stability is influenced by the substituents on both the thiophene and alkene moieties. In many cases, these oxetane intermediates cannot be isolated and undergo spontaneous decomposition. A common decomposition pathway is the elimination of a small molecule, such as formaldehyde if the alkene is isobutylene, to yield a more stable olefinic product cdnsciencepub.com.

The photochemical reactivity of 2- and 3-benzoylthiophenes in the presence of isobutylene has been studied, revealing that all tested ketones undergo photocycloaddition at the carbonyl group. The resulting oxetanes are thermally unstable and eliminate formaldehyde to yield 1-aryl-1-thienyl-2-methylpropene derivatives cdnsciencepub.com. While this study did not specifically include this compound, the general reactivity pattern is expected to be similar.

Table 2: Photochemical Reactivity of Benzoylthiophenes with Isobutylene

| Reactant | Intermediate | Final Product |

|---|---|---|

| 3-Benzoylthiophene | Oxetane | 1-(3-Thienyl)-1-phenyl-2-methylpropene |

| 3-(4-Cyanobenzoyl)thiophene | Oxetane | 1-(3-Thienyl)-1-(4-cyanophenyl)-2-methylpropene |

Nucleophilic and Electrophilic Attack on the Carbonyl Group

The carbonyl group in this compound is a key site for both nucleophilic and electrophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom is nucleophilic and can be attacked by electrophiles, particularly strong acids.

Nucleophilic attack on the carbonyl carbon is a fundamental reaction of ketones. Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), add to the carbonyl carbon to form a tertiary alcohol after acidic workup. For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield 1-(3-methoxyphenyl)-1-(thiophen-3-yl)ethanol. Weaker nucleophiles, such as amines and alcohols, can also add to the carbonyl, often requiring acid catalysis to activate the carbonyl group.

Electrophilic attack occurs at the carbonyl oxygen. In the presence of strong acids, the oxygen atom can be protonated, which significantly increases the electrophilicity of the carbonyl carbon, thereby facilitating the attack of weak nucleophiles. This principle is central to acid-catalyzed additions to the carbonyl group.

Mechanistic Investigations of Cyclization Reactions Involving Thiophene Ketones

Thiophene ketones, including 3-aroylthiophenes, are valuable precursors for the synthesis of fused heterocyclic systems. These cyclization reactions often involve the carbonyl group and an adjacent reactive site on the thiophene ring or the aroyl substituent.

One important class of cyclization reactions is the synthesis of thienopyridines. For instance, 3-acylthiophenes can be converted into thieno[3,2-c]pyridines through multi-step sequences. These syntheses often begin with the introduction of a nitrogen-containing side chain, followed by acid-catalyzed cyclization and dehydration. The mechanism typically involves the formation of an enamine or enol intermediate, which then undergoes intramolecular electrophilic attack on the thiophene ring.

Another significant cyclization is the Fiesselmann thiophene synthesis, which, although a method for forming the thiophene ring itself, demonstrates the principles of cyclization involving thio-intermediates. A related reaction, the Gewald aminothiophene synthesis, provides a route to 2-aminothiophenes, which can be further cyclized into thienopyrimidines organic-chemistry.orgresearchgate.netmdpi.comnih.gov. The mechanism of the Gewald reaction involves a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.

Role of Lewis and Brønsted Acids in Modulating Reactivity and Regioselectivity

Lewis and Brønsted acids play a crucial role in many reactions involving this compound, acting as catalysts to enhance reactivity and control regioselectivity.

In electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation of the thiophene ring, a Lewis acid (e.g., AlCl₃, FeCl₃) is essential to generate the highly reactive acylium ion electrophile from an acyl halide or anhydride (B1165640). The Lewis acid coordinates to the halogen or oxygen of the acylating agent, making it a better leaving group and facilitating the formation of the electrophile.

Brønsted acids are widely used to catalyze reactions at the carbonyl group. As mentioned earlier, protonation of the carbonyl oxygen by a Brønsted acid increases the electrophilicity of the carbonyl carbon, promoting nucleophilic addition. In cyclization reactions, Brønsted acids can catalyze both the formation of the reactive intermediate (e.g., an enol or enamine) and the subsequent intramolecular cyclization step. For instance, the acid-catalyzed cyclization of appropriately substituted thiophene ketones to form fused ring systems is a common synthetic strategy. The acid protonates the carbonyl group, facilitating the formation of an enol, which then acts as a nucleophile to attack an electrophilic center within the same molecule.

Table 3: Role of Acids in Reactions of Benzoylthiophenes

| Reaction Type | Acid Type | Role of Acid | Example Reaction |

|---|---|---|---|

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Generation of acylium ion electrophile | Acylation of thiophene |

| Nucleophilic Addition to Carbonyl | Brønsted Acid (e.g., H₂SO₄) | Activation of the carbonyl group | Acetal formation |

Oxidative and Reductive Transformations of the Benzoylthiophene Moiety

The benzoylthiophene core, and specifically this compound, can undergo a range of oxidative and reductive reactions that are fundamental to its chemical behavior and potential applications. These transformations allow for the selective modification of either the thiophene ring or the carbonyl group, leading to a diverse array of derivatives with altered electronic and steric properties.

Oxidative Transformations

The primary site of oxidation in the 3-benzoylthiophene scaffold is the sulfur atom within the thiophene ring. This transformation disrupts the aromaticity of the thiophene ring to varying degrees, leading to the formation of thiophene-S-oxides and thiophene-S,S-dioxides.

Formation of Thiophene-S-oxides and Thiophene-S,S-dioxides:

The oxidation of thiophenes can be controlled to yield either the mono- or di-oxidized product. The use of oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) is a common method for these transformations. The reaction proceeds stepwise, with the initial oxidation forming the corresponding thiophene-S-oxide. This intermediate can then undergo further oxidation to yield the thiophene-S,S-dioxide. chemicalbook.comderpharmachemica.comorganic-chemistry.orgwikipedia.org

The general scheme for the oxidation of a 3-benzoylthiophene is as follows:

Step 1: Oxidation to Thiophene-S-oxide: 3-Benzoylthiophene + Oxidizing Agent → 3-Benzoylthiophene-1-oxide

Step 2: Further Oxidation to Thiophene-S,S-dioxide: 3-Benzoylthiophene-1-oxide + Oxidizing Agent → 3-Benzoylthiophene-1,1-dioxide

The reactivity of the thiophene ring towards oxidation is influenced by the nature of the substituents. Electron-withdrawing groups, such as the benzoyl group at the 3-position, can decrease the electron density on the sulfur atom, making the initial oxidation step more challenging compared to unsubstituted thiophene.

| Oxidizing Agent | Product | General Conditions |

| m-CPBA (1 equivalent) | Thiophene-S-oxide | Controlled temperature, inert solvent (e.g., dichloromethane) |

| m-CPBA (>2 equivalents) | Thiophene-S,S-dioxide | Higher temperature or longer reaction times |

| Hydrogen Peroxide | Thiophene-S,S-dioxide | Often requires a catalyst |

This table presents generalized conditions for the oxidation of thiophenes. Specific conditions for this compound may vary.

Reductive Transformations

Reductive transformations of this compound primarily target the carbonyl group of the benzoyl substituent, although reduction of the thiophene ring is also possible under more forcing conditions. The choice of reducing agent and reaction conditions dictates the final product.

Reduction of the Carbonyl Group to a Hydroxyl Group:

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding (3-methoxyphenyl)(thiophen-3-yl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Sodium Borohydride (NaBH4) Reduction: Sodium borohydride is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols. youtube.comyoutube.comchemistrysteps.comlibretexts.orgyoutube.com The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.

Reaction Scheme: this compound + NaBH4 → (3-Methoxyphenyl)(thiophen-3-yl)methanol

Reduction of the Carbonyl Group to a Methylene Group:

Complete reduction of the carbonyl group to a methylene group (-CH2-) can be accomplished through several classical methods, effectively converting the benzoylthiophene into a benzylthiophene derivative.

Clemmensen Reduction: This method involves the use of zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.orgyoutube.comannamalaiuniversity.ac.in It is particularly effective for the reduction of aryl ketones. However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups.

Reaction Scheme: this compound + Zn(Hg)/HCl → 3-(3-Methoxybenzyl)thiophene

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N2H4) and a strong base, such as potassium hydroxide (KOH), at high temperatures. masterorganicchemistry.comwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com The Wolff-Kishner reduction is performed under basic conditions and is therefore suitable for substrates that are sensitive to acid.

Reaction Scheme: this compound + H2NNH2, KOH → 3-(3-Methoxybenzyl)thiophene

| Reducing Agent/Method | Product Functional Group | General Conditions |

| Sodium Borohydride (NaBH4) | Hydroxyl (-CH(OH)-) | Protic solvent (e.g., methanol, ethanol), room temperature |

| Clemmensen Reduction (Zn(Hg), HCl) | Methylene (-CH2-) | Concentrated hydrochloric acid, heat |

| Wolff-Kishner Reduction (H2NNH2, KOH) | Methylene (-CH2-) | High temperature, basic conditions |

This interactive data table summarizes common reductive transformations for the carbonyl group in benzoylthiophenes.

Catalytic Hydrogenation:

Catalytic hydrogenation can be employed to reduce both the carbonyl group and the thiophene ring, depending on the catalyst and reaction conditions. purdue.edugoogle.commdpi.com For example, using a palladium on carbon (Pd/C) catalyst under hydrogen pressure can lead to the reduction of the carbonyl group. More active catalysts, such as Raney nickel, or more forcing conditions (higher pressure and temperature) can lead to the saturation of the thiophene ring to form a tetrahydrothiophene (B86538) derivative. The presence of sulfur can sometimes poison certain catalysts, making the choice of catalyst critical for successful hydrogenation.

Advanced Spectroscopic Characterization Techniques for Thiophene Ketones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and identify the chemical environment of each atom.

The ¹H NMR spectrum of 3-(3-Methoxybenzoyl)thiophene provides specific information about the number, environment, and connectivity of the hydrogen atoms. The aromatic protons on the thiophene (B33073) and methoxybenzoyl rings resonate in distinct regions, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl group.

The protons on the thiophene ring exhibit characteristic coupling patterns (doublets or doublet of doublets) that allow for their unambiguous assignment. Similarly, the protons on the methoxy-substituted benzene (B151609) ring show splitting patterns that reveal their relative positions. The methoxy (B1213986) group itself gives rise to a sharp singlet, typically around 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted data based on analogous compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-2 | 7.8 - 8.0 | dd | J = 2.9, 1.2 |

| Thiophene H-4 | 7.3 - 7.5 | dd | J = 5.0, 2.9 |

| Thiophene H-5 | 7.5 - 7.7 | dd | J = 5.0, 1.2 |

| Methoxybenzoyl H-2' | 7.3 - 7.4 | t | J = 1.8 |

| Methoxybenzoyl H-4' | 7.1 - 7.2 | ddd | J = 7.6, 2.6, 1.0 |

| Methoxybenzoyl H-5' | 7.4 - 7.5 | t | J = 7.9 |

| Methoxybenzoyl H-6' | 7.2 - 7.3 | ddd | J = 8.2, 2.6, 1.0 |

| Methoxy (-OCH₃) | ~3.8 | s | - |

Note: 'dd' denotes doublet of doublets, 't' denotes triplet, 'ddd' denotes doublet of doublet of doublets, and 's' denotes singlet.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The carbonyl carbon is typically the most deshielded, appearing far downfield (180-195 ppm). The aromatic carbons of both the thiophene and benzene rings resonate in the 110-145 ppm range. The methoxy carbon is highly shielded and appears upfield around 55 ppm.

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between quaternary carbons (C), methines (CH), methylenes (CH₂), and methyls (CH₃). In this compound, this would distinguish the quaternary carbons (carbonyl, substituted aromatic carbons) from the protonated aromatic carbons (CH) and the methoxy carbon (CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds and fragment analysis.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Carbon Type (from APT/DEPT) |

| C=O | 185 - 190 | C |

| Thiophene C-2 | 130 - 135 | CH |

| Thiophene C-3 | 138 - 142 | C |

| Thiophene C-4 | 125 - 130 | CH |

| Thiophene C-5 | 128 - 133 | CH |

| Methoxybenzoyl C-1' | 137 - 140 | C |

| Methoxybenzoyl C-2' | 115 - 120 | CH |

| Methoxybenzoyl C-3' | 159 - 161 | C |

| Methoxybenzoyl C-4' | 120 - 125 | CH |

| Methoxybenzoyl C-5' | 129 - 131 | CH |

| Methoxybenzoyl C-6' | 122 - 127 | CH |

| Methoxy (-OCH₃) | ~55 | CH₃ |

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular structure. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the thiophene and methoxybenzoyl rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range (2-3 bond) C-H correlations, which are crucial for connecting the methoxybenzoyl group to the thiophene ring via the carbonyl linker.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. For this compound (C₁₂H₁₀O₂S), the molecular ion peak [M]⁺• would be expected at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Electron impact (EI) ionization typically induces characteristic fragmentation. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of thienoyl and methoxybenzoyl cations.

Formation of Acylium Ions: The most common fragments would be the 3-thienoyl cation (m/z 111) and the 3-methoxybenzoyl cation (m/z 135).

Loss of Neutrals: Subsequent fragmentation of these primary ions could involve the loss of small neutral molecules like CO (carbon monoxide).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Origin |

| 218 | [C₁₂H₁₀O₂S]⁺• | Molecular Ion (M⁺•) |

| 135 | [C₈H₇O₂]⁺ | [M - C₄H₃S]⁺ |

| 111 | [C₅H₃OS]⁺ | [M - C₇H₇O]⁺ |

| 107 | [C₇H₇O]⁺ | [C₈H₇O₂]⁺ - CO |

| 83 | [C₄H₃S]⁺ | [C₅H₃OS]⁺ - CO |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Carbonyl Stretch (C=O): A strong, sharp absorption band in the IR spectrum is expected between 1650 and 1680 cm⁻¹, characteristic of an aryl ketone.

C-O-C Stretch: The methoxy group will show characteristic C-O stretching vibrations, typically as strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Aromatic C=C and C-H Stretches: The thiophene and benzene rings will exhibit C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.

C-S Stretch: The thiophene C-S bond vibrations are typically weaker and found in the fingerprint region of the IR spectrum.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings. Conformational analysis can be aided by vibrational spectroscopy, as the relative orientation of the two rings can influence the position and intensity of certain vibrational modes.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. Thiophene ketones typically display strong absorptions in the UV region. The spectrum of this compound is expected to show intense bands corresponding to π → π* transitions associated with the aromatic systems and a weaker n → π* transition associated with the carbonyl group. The conjugation between the thiophene ring, the carbonyl group, and the methoxybenzene ring influences the position of the absorption maxima (λ_max).

Photoluminescence (PL) spectroscopy measures the light emitted by the molecule after it has absorbed light. While not all thiophene ketones are strongly fluorescent, the presence of extended π-conjugation can lead to emission, typically in the violet-blue region of the spectrum. The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD), particularly single-crystal XRD, stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique involves directing X-rays onto a crystalline sample and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of atoms, bond lengths, bond angles, and torsional angles.

For thiophene ketones, XRD analysis provides critical information on:

Molecular Conformation: It elucidates the relative orientation of the thiophene and methoxybenzoyl rings. For instance, the dihedral angle between the plane of the thiophene ring and the phenyl ring is a key conformational parameter. In related structures, these angles can vary significantly, influencing the molecule's electronic properties and how it packs in a crystal. nih.gov

Crystal Packing: XRD reveals the arrangement of molecules within the unit cell, identifying intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal lattice. In the crystal structure of a complex derivative, molecules were observed to be linked by C—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.netwho.int

Polymorphism: It can identify and characterize different crystalline forms (polymorphs) of the same compound, which may exhibit distinct physical properties.

Below is a table illustrating the typical crystallographic data obtained from an XRD experiment for a thiophene ketone.

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.3 Å, b = 13.7 Å, c = 10.9 Å, β = 116.6° |

| Dihedral Angle | The angle between the planes of the thiophene and phenyl rings. | 57.7° |

| Intermolecular Bonds | Non-covalent interactions identified between molecules in the crystal lattice. | C—H···O hydrogen bonds |

Note: Example data is derived from published structures of similar, more complex thiophene derivatives for illustrative purposes. nih.gov

Emerging Spectroscopic Methods in Thiophene Ketone Research

Beyond routine structural confirmation, a suite of emerging spectroscopic techniques is being applied to thiophene ketones to probe their dynamic behavior and intricate electronic properties. These methods offer temporal or energetic resolutions that can uncover processes occurring on ultrafast timescales and at specific atomic sites.

Ultrafast Vibrational Spectroscopy

Ultrafast vibrational spectroscopy, including time-resolved infrared (IR) and Raman techniques, monitors the evolution of molecular structures during chemical processes that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. nih.gov By using a "pump" laser pulse to initiate a photochemical reaction or excite the molecule and a subsequent "probe" pulse to record the vibrational spectrum at a specific time delay, researchers can create a molecular movie of the structural dynamics.

For a molecule like this compound, this technique can elucidate:

Excited-State Dynamics: Upon absorption of UV light, the molecule is promoted to an excited electronic state. The subsequent relaxation pathways, such as internal conversion and intersystem crossing, often involve rapid structural changes. Studies on thiophene itself have revealed decay processes occurring in as little as 25 ± 10 fs, attributed to ultrafast ring-opening via a conical intersection. rsc.org

Energy Dissipation: After excitation, excess vibrational energy is dissipated into the surrounding environment (vibrational cooling). This process can be tracked by observing transient shifts in the frequencies of vibrational marker modes, such as the carbonyl (C=O) stretch of the ketone group.

Photochemical Reactions: The Norrish Type-I reaction, a characteristic photochemical process for ketones involving the cleavage of the α-carbon-carbon bond, can be followed in real time. nih.gov Ultrafast spectroscopy can distinguish between prompt bond fission from an initially excited state and slower, activated cleavage from a thermalized excited state. nih.gov

| Process Investigated | Typical Timescale | Spectroscopic Signature |

| Internal Conversion (S₂→S₁) | 10s - 100s fs | Appearance of new absorption bands (e.g., S₁→Sₙ). researchgate.net |

| Vibrational Cooling | 1 - 20 ps | Gradual blue-shift of transient vibrational bands. nih.gov |

| Excited State Decay (S₁→S₀) | 1 - 100s ps | Decay of excited-state absorption signals. researchgate.netresearchgate.net |

| α C-C Bond Fission | ≤1 ps - >500 ps | Rise of photoproduct signals (e.g., ketenes). nih.gov |

X-ray Absorption Spectroscopy

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that probes the electronic structure of a material by measuring the absorption of X-rays at and above the core-level binding energies of a specific element. aip.org The fine structure near the absorption edge, known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is particularly sensitive to the chemical environment, oxidation state, and bonding of the absorbing atom. stanford.edu

For this compound, NEXAFS provides unique insights by tuning the X-ray energy to the absorption edges of its constituent elements:

Sulfur K-edge (~2472 eV) and L-edge (~162 eV): The sulfur 1s (K-edge) NEXAFS spectrum is a powerful tool for sulfur speciation. aip.orgresearchgate.net Sharp resonances in this region correspond to transitions of core electrons to unoccupied molecular orbitals, primarily the π* and σ* orbitals associated with the C-S bonds of the thiophene ring. aip.orgresearchgate.net These features serve as a fingerprint for the thiophenic sulfur environment. aip.orgresearchgate.net Theoretical calculations combined with experimental spectra help to firmly assign these transitions. aip.orgresearchgate.net

Carbon K-edge (~284 eV): The carbon K-edge spectrum can distinguish between carbon atoms in different chemical environments. For instance, the carbon atoms in the thiophene ring bonded to sulfur exhibit distinct spectral features from those bonded only to other carbons or the carbonyl group. aps.org The sharpest feature in this region typically arises from the C 1s → π* transition of the aromatic rings.

Oxygen K-edge (~543 eV): This edge provides information about the unoccupied orbitals associated with the carbonyl and methoxy groups, helping to characterize the electronic structure of these functional moieties.

By using linearly polarized X-rays and analyzing the angular dependence of the NEXAFS signal (dichroism), one can also determine the average molecular orientation of the thiophene rings in thin films. aip.org

| Absorption Edge | Core Transition | Information Gained on Thiophene Ketones |

| Sulfur K-edge | S 1s → Unoccupied Orbitals | Chemical state of sulfur, C-S bonding environment, nature of π* and σ* orbitals. aip.orgresearchgate.net |

| Sulfur L-edge | S 2p → Unoccupied Orbitals | Provides complementary information on S-C bonding with higher resolution for some features. aps.orgresearchgate.net |

| Carbon K-edge | C 1s → Unoccupied Orbitals | Differentiates C atoms in various environments (aromatic, carbonyl), probes π* manifold. aps.orgaip.org |

| Oxygen K-edge | O 1s → Unoccupied Orbitals | Electronic structure of carbonyl (C=O) and ether (C-O-C) functional groups. |

Terahertz Spectroscopy

Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, probes the low-frequency vibrational modes of molecules, typically in the range of 0.1 to 10 THz (approximately 3 to 333 cm⁻¹). wikipedia.org Unlike mid-infrared spectroscopy which detects localized bond stretches and bends, THz radiation excites large-amplitude, collective motions.

In the context of solid this compound, THz spectroscopy is exceptionally sensitive to:

Lattice Vibrations (Phonons): The absorption peaks in the THz spectrum of a crystalline solid are fingerprints of its crystal lattice structure. These peaks correspond to the collective vibrations of molecules within the unit cell, such as translations and librations (hindered rotations).

Polymorph Identification: Because different crystal polymorphs have distinct unit cells and intermolecular interactions, they produce unique THz spectra. This makes THz spectroscopy a valuable tool for polymorph screening and quality control in pharmaceutical and materials science. nih.govnih.gov

Intermolecular Interactions: The frequencies of lattice modes are directly related to the strength of intermolecular forces. THz spectroscopy can therefore provide quantitative information on interactions like hydrogen bonding and van der Waals forces that govern crystal packing.

The combination of experimental THz spectra with quantum mechanical simulations, such as solid-state density functional theory (ss-DFT), allows for the precise assignment of observed spectral peaks to specific atomic and molecular motions within the crystal. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Modes Probed | Significance for Thiophene Ketones |

| < 100 cm⁻¹ | Lattice vibrations (phonons), intermolecular modes. nih.gov | Fingerprinting of the crystal structure, identification of polymorphs, characterization of packing forces. |

| 50 - 200 cm⁻¹ | Large-amplitude intramolecular torsions, other skeletal modes. nih.gov | Probing conformational flexibility (e.g., ring-ring torsion), understanding low-energy structural dynamics. |

Computational and Theoretical Studies of Benzoylthiophene Molecular Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometries and electronic properties of organic compounds.

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For a molecule like 3-(3-Methoxybenzoyl)thiophene, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value |

|---|---|

| C-C (thiophene ring) | ~1.38 - 1.42 Å |

| C-S (thiophene ring) | ~1.72 - 1.76 Å |

| C=O (benzoyl) | ~1.23 - 1.25 Å |

| C-C (phenyl ring) | ~1.39 - 1.41 Å |

Note: These are estimated values based on computational studies of other benzoylthiophene derivatives.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene (B33073) ring, which acts as the primary electron donor. The LUMO, on the other hand, is likely to be centered on the electron-withdrawing benzoyl group. The spatial distribution of these orbitals determines the charge transfer characteristics of the molecule upon electronic excitation. The presence of the methoxy (B1213986) group, an electron-donating group, on the benzoyl ring would likely raise the energy of the HOMO and could also influence the localization of the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

Note: These are estimated values based on DFT calculations of similar aromatic ketones.

The electronic band gap (Eg), the energy difference between the HOMO and LUMO, is a crucial parameter that determines the electronic and optical properties of a molecule. A smaller band gap generally indicates that the molecule can be more easily excited electronically.

The HOMO-LUMO gap for this compound can be estimated from the predicted energies of the frontier orbitals. The extent of conjugation between the thiophene and benzoyl moieties, which is dependent on the dihedral angle, will significantly impact the band gap. A more planar conformation would lead to greater π-conjugation and a smaller band gap.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO-LUMO Gap (Eg) | 3.7 - 3.8 eV |

| Ionization Potential | 5.5 - 6.0 eV |

Note: These values are derived from the estimated FMO energies and are typical for similar aromatic ketones.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties, such as UV-Vis absorption spectra.

TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions in a molecule. For this compound, the primary electronic transition is expected to be a π-π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO.

Based on studies of other benzoylthiophenes, the simulated UV-Vis spectrum of this compound would likely show a main absorption band in the UV region. The position of the methoxy group on the benzoyl ring can influence the λmax; a methoxy group at the meta position, as in this case, would have a moderate effect on the absorption wavelength compared to substitution at the ortho or para positions.

Table 4: Predicted TD-DFT Absorption Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|

Note: This is an estimated value based on TD-DFT studies of analogous compounds.

TD-DFT also provides the excitation energies for the electronic transitions. The lowest singlet excitation energy (S1) corresponds to the energy required to promote an electron from the HOMO to the LUMO.

The calculated excitation energy for the S0 → S1 transition in this compound would be directly related to its HOMO-LUMO gap. This energy is a key factor in determining the photophysical properties of the molecule, including its fluorescence and phosphorescence behavior.

Table 5: Predicted Excitation Energies for this compound

| Excited State | Predicted Excitation Energy (eV) |

|---|

Note: This is an estimated value corresponding to the predicted λmax.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations are indispensable tools for understanding the three-dimensional structure and dynamic behavior of benzoylthiophenes. The conformational landscape of these molecules, dictated by the rotational freedom around the bond connecting the benzoyl and thiophene moieties, is crucial in determining their chemical and physical properties.

Conformational Analysis:

In the case of this compound, the key dihedral angle is C2-C3-C(=O)-C(benzoyl). The methoxy group on the benzoyl ring can also exhibit rotational isomerism. Theoretical calculations help in identifying the most stable conformer, which is typically a non-planar arrangement resulting from a balance between conjugative effects, which favor planarity, and steric hindrance, which disfavors it.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a temporal dimension to the understanding of these molecules, revealing how they behave over time in different environments. By simulating the motion of atoms and molecules, MD can shed light on intermolecular interactions in condensed phases. For this compound, MD simulations can be employed to study its interaction with solvents, polymers, or biological macromolecules. These simulations can predict how the molecule will orient itself in a given medium and the nature of the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern its behavior.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |

| Solvent Model | TIP3P, SPC/E (for aqueous) | Represents the solvent environment |

| Simulation Time | Nanoseconds to microseconds | To capture relevant molecular motions |

| Ensemble | NVT, NPT | Controls thermodynamic variables (Temperature, Volume, Pressure) |

In Silico Protocols for Mechanistic Insight and Reaction Pathway Prediction

Computational chemistry offers powerful in silico protocols to predict reaction mechanisms and synthetic pathways, thereby accelerating the discovery and optimization of synthetic routes to compounds like this compound.

Mechanistic Insight:

Reaction Pathway Prediction:

More advanced computational tools, including retrosynthesis prediction algorithms, can propose synthetic routes to a target molecule. These programs utilize databases of known chemical reactions and apply a set of rules to work backward from the target molecule to simpler, commercially available starting materials. For a molecule like this compound, such a program might suggest pathways involving the coupling of a thiophene derivative with a substituted benzoic acid or benzoyl chloride. The feasibility of these predicted pathways can then be further evaluated using mechanistic studies. researchgate.net

Theoretical Investigations of Nonlinear Optical Properties of Thiophene-Based Compounds

Thiophene-containing organic materials have garnered significant attention for their potential applications in nonlinear optics (NLO). Theoretical investigations play a crucial role in understanding and predicting the NLO properties of these compounds, guiding the design of new materials with enhanced performance.

The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is governed by the molecular hyperpolarizabilities (β for second-order and γ for third-order effects). Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are employed to compute these properties.

The key to high NLO activity in organic molecules is often a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation. In thiophene-based NLO materials, the thiophene ring can act as a π-bridge or even as a donor. For this compound, the methoxy group acts as an electron-donating group, the benzoyl moiety as an electron-withdrawing group, and the thiophene ring as part of the π-conjugated system.

| NLO Property | Computational Method | Key Molecular Feature |

| First Hyperpolarizability (β) | TD-DFT, Sum-over-states | Asymmetric charge distribution (D-π-A) |

| Second Hyperpolarizability (γ) | TD-DFT | Extended π-conjugation |

| Absorption Wavelength (λmax) | TD-DFT | HOMO-LUMO energy gap |

Theoretical studies have shown that modifying the donor and acceptor strengths, as well as extending the length of the π-conjugated system, can significantly enhance the NLO response. Computational screening of different substitution patterns on the benzoylthiophene scaffold can efficiently identify candidates with promising NLO properties for experimental validation.

Chemoinformatics and Computational Databases in Benzoylthiophene Design

Chemoinformatics utilizes computational and informational techniques to address problems in the field of chemistry. In the context of benzoylthiophene design, chemoinformatics and computational databases are invaluable for storing, retrieving, and analyzing chemical information to guide the discovery of new compounds with desired properties.

Computational Databases:

Large chemical databases, such as PubChem, ChemSpider, and the Cambridge Structural Database (CSD), contain information on millions of chemical compounds, including their structures, properties, and associated literature. These databases can be searched for known benzoylthiophenes and related structures to gather information on their synthesis, reactivity, and biological activity. This helps researchers to avoid redundant efforts and to build upon existing knowledge.

Chemoinformatics in Drug Discovery and Materials Science:

For applications in medicinal chemistry, chemoinformatics tools can be used to predict the biological activity and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of novel benzoylthiophene derivatives. nih.govnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the virtual screening of large libraries of virtual benzoylthiophenes to prioritize candidates for synthesis and testing. nih.gov

Similarly, in materials science, chemoinformatics can be used to predict physical properties such as solubility, melting point, and electronic properties, aiding in the design of new benzoylthiophenes for applications in organic electronics or nonlinear optics. The integration of computational modeling, database mining, and predictive algorithms is a powerful strategy for the rational design of novel benzoylthiophene-based molecules.

Structure Activity Relationship Sar Studies of Functionalized Benzoylthiophenes

Correlating Substituent Effects with Molecular Reactivity

The reactivity of the 3-(3-methoxybenzoyl)thiophene core is profoundly influenced by the electronic nature and position of substituents on its aromatic rings. The methoxy (B1213986) group (-OCH3) on the benzoyl ring, in particular, plays a pivotal role in modulating the molecule's chemical behavior.

Conversely, placing the methoxy group at the ortho or para positions would allow its strong electron-donating resonance effect to delocalize into the carbonyl group. This would significantly decrease the electrophilicity of the carbonyl carbon, reducing its reactivity toward nucleophiles. Studies on related aromatic ketones and chalcones have consistently shown that the number and position of methoxy groups can be used to fine-tune reactivity. For instance, increasing the number of methoxy groups on the phenyl ring of thiophene-based chalcones has been shown to alter the molecule's electronic structure and sites susceptible to electrophilic or nucleophilic attack. jksus.org

| Substituent Group | Position on Benzoyl Ring | Predicted Effect on Carbonyl Electrophilicity | Rationale |

|---|---|---|---|

| -OCH3 (Methoxy) | meta (as in title compound) | Slight Decrease | Weak inductive withdrawal dominates over resonance. |

| -OCH3 (Methoxy) | para | Significant Decrease | Strong electron-donating resonance effect deactivates the carbonyl group toward nucleophiles. |

| -NO2 (Nitro) | meta | Significant Increase | Strong electron-withdrawing inductive and resonance effects increase the partial positive charge on the carbonyl carbon. |

| -Cl (Chloro) | para | Increase | Strong inductive withdrawal outweighs weak resonance donation, increasing electrophilicity. |

| -CH3 (Methyl) | para | Decrease | Electron-donating through hyperconjugation and weak induction reduces electrophilicity. |

Rational Design Principles for Modulating Electronic and Optical Properties

The rational design of benzoylthiophene derivatives allows for the precise modulation of their electronic and optical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and sensors. mdpi.com The fundamental principle lies in manipulating the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), dictates the molecule's absorption and emission characteristics.

The this compound scaffold can be considered a push-pull system, where electron-donating and electron-withdrawing moieties are connected through a π-conjugated system. In this framework, the methoxy group acts as a donor, while the carbonyl group has electron-withdrawing character.

Key Design Principles:

Tuning the HOMO-LUMO Gap: Introducing stronger EDGs (like -N(CH₃)₂) or increasing the number of methoxy groups on the benzoyl ring will raise the HOMO energy level. jksus.org Conversely, adding EWGs (like -CN, -NO₂) to the thiophene (B33073) ring will lower the LUMO energy level. Both strategies lead to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the maximum absorption wavelength (λmax). core.ac.uk

Enhancing Fluorescence: The choice of substituent can impact fluorescent properties. Studies on polythiophene derivatives have shown that strong electron-pushing groups like methoxy (-OCH₃) can enhance fluorescence intensity. mdpi.com

Extending Conjugation: Replacing the phenyl ring with a larger aromatic system, such as naphthalene, or extending the π-system by adding conjugated linkers (e.g., a vinyl group) between the rings will decrease the HOMO-LUMO gap and shift absorption to longer wavelengths. mdpi.com

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting these properties before synthesis, enabling a more targeted and efficient design process. mdpi.comcore.ac.uk

| Structural Modification | Effect on HOMO Level | Effect on LUMO Level | Predicted Outcome on HOMO-LUMO Gap (ΔE) | Predicted Effect on λmax |

|---|---|---|---|---|

| Add strong EDG (e.g., -NMe2) to benzoyl ring | Increase | Minor Change | Decrease | Red Shift |

| Add strong EWG (e.g., -CN) to thiophene ring | Minor Change | Decrease | Decrease | Red Shift |

| Replace phenyl with naphthyl | Increase | Decrease | Significant Decrease | Significant Red Shift |

| Replace -OCH3 with -CH3 on benzoyl ring | Slight Decrease | Minor Change | Slight Increase | Blue Shift |

Impact of Structural Modifications on Intermolecular Interactions

The solid-state properties and crystal packing of this compound are governed by a network of non-covalent intermolecular interactions. Structural modifications can dramatically alter these interactions, thereby influencing physical properties like melting point, solubility, and charge transport characteristics in organic semiconductors.

For this compound, the primary interactions include:

π-π Stacking: Arising from the interaction between the electron clouds of the thiophene and benzene (B151609) rings.

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor, readily interacting with C-H donors from neighboring molecules.

C-H···S Interactions: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor.

Structural modifications can be rationally designed to enhance or introduce specific interactions. For example, introducing a hydroxyl (-OH) or amide (-NH) group would create strong N-H···O or O-H···O hydrogen bonding motifs, which are significantly more directional and stronger than C-H···O bonds, likely leading to a more ordered crystal packing and a higher melting point. rsc.org Conversely, adding bulky substituents like a tert-butyl group would create steric hindrance, potentially disrupting efficient π-π stacking and lowering the melting point. The position of the methoxy group also has an impact; moving it to the sterically accessible para position might enable different packing motifs compared to the meta position.

| Structural Modification | Predicted Impact on Hydrogen Bonding | Predicted Impact on π-π Stacking | Likely Effect on Crystal Packing |

|---|---|---|---|

| Introduce -OH group on benzoyl ring | Introduces strong O-H···O bonding | May be altered to accommodate H-bonds | Increased order and lattice energy |

| Replace -OCH3 with -CF3 | May introduce C-H···F interactions | Can induce electrostatic changes affecting stacking | Significant alteration of packing motif |

| Add a tert-butyl group | No significant change | Likely disrupted due to steric hindrance | Decreased packing efficiency |

| Replace thiophene with furan | C-H···O interactions with the ring oxygen become possible | Weaker π-π interactions expected | Altered packing geometry |

Ligand-Protein Interaction Profiling through Computational Approaches

Computational methods, particularly molecular docking, are powerful tools for profiling the potential interactions between small molecules like this compound and biological protein targets. gyanvihar.org These in silico techniques predict the preferred binding orientation and affinity of a ligand within a protein's active site, providing critical insights for drug discovery. mdpi.com

A computational analysis of this compound would reveal several key potential interactions that contribute to its binding affinity:

Hydrogen Bonding: The carbonyl oxygen is a primary hydrogen bond acceptor, likely to interact with donor residues in a protein's active site, such as the side chains of arginine, lysine, serine, or backbone N-H groups.

Hydrophobic Interactions: The thiophene and benzene rings provide significant surface area for hydrophobic and π-stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, tryptophan, leucine, and valine.

Polar Interactions: The methoxy group's oxygen atom can act as a weak hydrogen bond acceptor. The sulfur atom of the thiophene ring, though generally considered hydrophobic, can also engage in specific non-covalent interactions with certain residues.

By modifying the structure, these interactions can be optimized. For instance, converting the methoxy group to a hydroxyl group would introduce a hydrogen bond donor, potentially forming a new, stabilizing interaction with an acceptor residue in the binding pocket. Adding a halogen atom could lead to halogen bonding, a specific and directional interaction that can enhance binding affinity. Docking studies of various thiophene sulfonamides and other derivatives have repeatedly demonstrated that small changes to the substituent pattern can lead to significant differences in binding scores and interaction profiles. nih.gov These computational predictions guide the synthesis of analogues with improved potency and selectivity. researchgate.net

Advanced Materials Science Perspectives of Thiophene Based Ketones

Development of Organic Electronic and Optoelectronic Materials

The unique π-conjugated system of the thiophene (B33073) ring forms the basis for its utility in organic electronic and optoelectronic materials. The delocalized electrons along the polymer backbone or within the molecular structure of oligomers enable the transport of charge carriers, a fundamental requirement for semiconductor devices. The introduction of a benzoyl group, particularly one substituted with an electron-donating methoxy (B1213986) group like in 3-(3-Methoxybenzoyl)thiophene, can further modulate the electronic energy levels (HOMO/LUMO), influencing the material's charge injection, transport, and optical properties.

Thiophene-Based Conjugated Polymers and Oligomers

Thiophene and its derivatives are foundational monomers for a wide array of conjugated polymers and oligomers. These materials are prized for their processability, structural versatility, and tunable electronic properties. Polythiophenes, for instance, are among the most studied classes of conducting polymers. The incorporation of a ketone linkage and substituted aromatic rings into the polymer backbone or as pendant groups can significantly impact the resulting material's characteristics.

The benzoyl group, being an electron-withdrawing moiety, can enhance the electron affinity of the thiophene unit, which is crucial for developing n-type or ambipolar organic semiconductors. The presence of a methoxy group on the benzoyl ring, as in this compound, introduces an electron-donating component that can influence the intramolecular charge transfer (ICT) characteristics of the molecule. This donor-acceptor-like feature is a key design principle in the development of low bandgap materials for various optoelectronic applications.

Research on related thiophene-based heterocyclic chalcones has shown that the number and position of methoxy groups can tune the material's charge transport properties from p-channel to ambipolar. For instance, mono- and di-methoxy substituted chalcones have demonstrated ambipolar performance, while tri-methoxy substitution led to p-channel characteristics due to balanced reorganization energies and superior hole transfer integrals. This highlights the potential to finely tune the semiconducting behavior of materials derived from methoxy-substituted benzoylthiophenes.

Table 1: Influence of Methoxy Substitution on Charge Transport Properties of Thiophene-Based Chalcones

| Number of Methoxy Groups | Predominant Charge Transport | Rationale |

|---|---|---|

| 1 | Ambipolar | Favorable transfer integrals for both holes and electrons. |

| 2 | Ambipolar | Balanced charge transport characteristics. |

This table is based on theoretical studies of related thiophene-based chalcone (B49325) derivatives and illustrates the principle of tuning electronic properties through methoxy substitution.

Applications in Organic Photovoltaic Devices

Thiophene-based materials are integral to the advancement of organic photovoltaic (OPV) devices, serving as both electron donor and acceptor materials in the active layer. The ability to engineer the optical and electronic properties of these materials is critical for efficient light harvesting and charge separation. Thiophene-based conjugated oligomers and polymers offer advantages such as well-defined molecular structures, good charge carrier mobility, and the ability to be processed from solution.

The incorporation of fused thiophene units into organic sensitizers for dye-sensitized solar cells has been shown to offer several benefits, including a red-shift of the intramolecular charge transfer band, tuning of frontier molecular energy levels, and improvements in both photovoltaic performance and stability. While this compound is not a fused system, the electronic interplay between the methoxybenzoyl group and the thiophene ring can be engineered to achieve similar desirable properties.

Table 2: Key Parameters of Thiophene-Based Materials for Organic Photovoltaics

| Material Type | Key Property | Impact on Device Performance |

|---|---|---|

| Fused-Thiophene Dyes | Red-shifted absorption | Enhanced light harvesting across the solar spectrum. |

| Fused-Thiophene Dyes | Tunable HOMO/LUMO levels | Optimized energy level alignment for efficient charge transfer. |

| Bithieno[3,2-b]thiophene NFAs | Low energy gap | Improved absorption in the visible and near-infrared regions. |

This table summarizes general findings for classes of thiophene-based materials and does not represent specific data for this compound.

Catalysis Applications

The reactivity of the thiophene ring and the functional groups attached to it also opens up possibilities for applications in catalysis. Thiophene derivatives can act as ligands for metal catalysts, or the entire molecule can participate in catalytic cycles, including photocatalysis.

Thiophene-Based Heterogeneous Photocatalysts (e.g., Covalent Triazine Frameworks)

In recent years, covalent organic frameworks (COFs), including covalent triazine frameworks (CTFs), have emerged as a promising class of porous materials for heterogeneous photocatalysis. The incorporation of photoactive building blocks, such as thiophene derivatives, into these frameworks can lead to materials with high surface areas, tunable electronic properties, and excellent stability.

Thiophene-based CTFs have been shown to be effective metal-free heterogeneous photocatalysts for various organic transformations under visible light irradiation. mdpi.com The introduction of thiophene units into the CTF structure can enhance photocatalytic activity by broadening light absorption, improving charge separation and migration, and facilitating redox reactions. mdpi.com For example, a CTF incorporating bithiophene units has demonstrated outstanding photocatalytic activity, stability, and recyclability in the oxidative coupling of amines to imines. mdpi.com The low bandgap of such materials enables the efficient absorption of visible light, which is a key advantage for sustainable chemical synthesis. nih.gov

While the direct use of this compound in CTFs has not been reported, its structure suggests it could be a viable building block. The benzoyl and thiophene moieties could be functionalized with groups suitable for polymerization into a framework, and the methoxy group could serve to further tune the electronic properties of the resulting material.

Role in Hydrodesulfurization Processes

Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum industry for removing sulfur from fossil fuels to prevent the emission of sulfur oxides upon combustion. Thiophene and its derivatives are common sulfur-containing compounds found in crude oil and are often used as model compounds to study the mechanisms of HDS.

The HDS of thiophene typically proceeds through two main pathways: direct desulfurization (DDS) and hydrogenation (HYD). In the DDS pathway, the C-S bond is cleaved without prior hydrogenation of the thiophene ring, leading to the formation of butadiene, which is subsequently hydrogenated. In the HYD pathway, the thiophene ring is first hydrogenated to tetrahydrothiophene (B86538) (THT), which is then desulfurized. The selectivity towards either pathway depends on the catalyst and reaction conditions.

While this compound itself is not a direct target for removal in HDS, understanding the reactivity of the thiophene ring is crucial. The presence of the methoxybenzoyl substituent would likely influence the adsorption of the molecule on the catalyst surface and the electronic properties of the thiophene ring, thereby affecting its reactivity in HDS. For instance, the steric hindrance from the substituent might affect the orientation of the molecule on the catalyst, and the electronic effects could influence the strength of the C-S bonds.

Exploration in Organic Transformations (e.g., Oxidative Coupling)

Thiophene derivatives are valuable synthons in organic chemistry, and their participation in catalytic organic transformations is well-documented. Oxidative coupling reactions of thiophenes are a powerful tool for the synthesis of bithiophenes and other conjugated systems that are important in materials science.

Palladium-catalyzed aerobic oxidative homocoupling of thiophenes has been developed to prepare substituted bithiophenes, which are prevalent motifs in functional organic materials. acs.org These reactions often involve the direct C-H/C-H coupling, providing an atom-economical route to more complex conjugated molecules. The reactivity of the thiophene ring in such couplings is influenced by the substituents present. An electron-donating group might activate the ring towards electrophilic attack, while an electron-withdrawing group might favor other reaction pathways. The this compound molecule contains both an electron-rich thiophene ring (relative to benzene) and a benzoyl group that can influence the regioselectivity of such coupling reactions.

Furthermore, aromatic ketones, including benzoylthiophenes, have been investigated as photocatalysts in their own right. researchgate.net They can act as triplet photosensitizers, initiating chemical reactions upon absorption of light. The specific photophysical properties of this compound, such as its triplet energy and lifetime, would determine its potential as a photocatalyst for various organic transformations.

Novel Material Platforms and Functional Supramolecular Assemblies

The inherent electronic and structural characteristics of thiophene-based compounds have positioned them as pivotal building blocks in the development of advanced materials. Their propensity for self-assembly and the formation of ordered structures have led to the creation of novel material platforms with tailored functionalities. This section explores the integration of thiophene units into covalent organic frameworks (COFs) and the fascinating realm of thiophene-based liquid crystals, highlighting their design, properties, and potential applications in materials science.

Covalent Organic Frameworks (COFs) incorporating Thiophene Units

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. The incorporation of thiophene moieties into COF architectures has garnered significant attention due to the unique electronic properties that thiophene imparts, making these materials promising candidates for a range of applications, including electronics, photocatalysis, and sensing. mdpi.comresearchgate.netnih.gov

The synthesis of thiophene-based COFs typically involves the condensation reaction of thiophene-containing monomers, such as thiophene-, bithiophene-, and thienothiophene-diboronic acids, with complementary building blocks. pnas.org The geometry of the thiophene linker plays a crucial role in the resulting framework, with bent linkers sometimes leading to defects during crystallization. pnas.org Researchers have successfully engineered a variety of thiophene derivatives to overcome the angular challenges posed by the five-membered ring, enabling the construction of stable and highly ordered 2D COFs. mdpi.comnih.gov These 2D layers can stack into columnar structures, which are ideal for charge and exciton (B1674681) transport. pnas.org

The resulting thiophene-containing COFs exhibit remarkable properties, including high porosity, tunable pore sizes, and excellent thermal and chemical stability. mdpi.comnih.gov Their electronic properties can be finely tuned by modifying the thiophene building blocks or by incorporating electron donor-acceptor motifs within the framework. bohrium.com For instance, the integration of isoindigo- and thienoisoindigo-containing units has led to COFs that absorb light across the visible and near-infrared regions, a desirable feature for optoelectronic applications. nih.gov

The applications of thiophene-based COFs are diverse. Their ordered π-stacked columnar structures make them suitable for use in electronic devices such as field-effect transistors and photovoltaics. pnas.org Furthermore, their ability to absorb visible light has been harnessed for photocatalysis, including hydrogen generation and the synthesis of hydrogen peroxide. researchgate.netresearchgate.net The porous nature of these COFs also allows for the encapsulation of guest molecules, opening up possibilities for sensing and charge-transfer complex formation. pnas.orgnih.gov

Table 1: Properties of Selected Thiophene-Based Covalent Organic Frameworks

| COF Name | Thiophene-Based Building Block | Brunauer–Emmett–Teller (BET) Surface Area (m²/g) | Key Properties and Potential Applications |

|---|---|---|---|

| T-COF 1 | 2,5-thiophenediboronic acid | 927 | Porous material, potential for electronic devices. pnas.org |

| T-COF 3 | bithiophene-2,5′-diboronic acid | 544 | Layered 2D structure, suitable for charge transport. pnas.org |

| T-COF 4 (TT-COF) | thieno[3,2-b]thiophene-2,5-diboronic acid | 904 - 1810 | High surface area, forms charge-transfer complexes, potential for optical devices. mdpi.compnas.orgnih.gov |

| BTTh-TZ-COF | Benzotrithiophene moieties | Not specified | Enhanced planarity and π-conjugation, efficient photocatalytic hydrogen generation. researchgate.netnih.gov |

| TD-COF | Thiophene and pyridine (B92270) units | Not specified | Photocatalytic H₂O₂ synthesis from water and air. researchgate.net |

| TT-COF | Thiophene and triazine units | Not specified | Photocatalytic H₂O₂ synthesis. researchgate.net |

Thiophene-Based Liquid Crystals

Thiophene-containing compounds have been extensively investigated for their liquid crystalline properties, offering a unique combination of molecular ordering and fluidity. nih.gov The incorporation of the thiophene ring into the molecular structure of mesogens (liquid crystal molecules) influences their shape, polarity, and polarizability, which in turn dictates the type of liquid crystal phase (mesophase) they form and the temperature range over which these phases are stable. researchgate.netacs.org Both calamitic (rod-like) and discotic (disk-like) liquid crystals based on thiophene have been synthesized. nih.govorientjchem.org

Thiophene-fused polyaromatic hydrocarbons have been explored as cores for discotic liquid crystals. nih.gov These disk-shaped molecules can self-assemble into columnar structures, where the molecules stack on top of one another. This arrangement facilitates strong intermolecular π-π stacking, leading to one-dimensional charge transport pathways, making them promising materials for organic electronics. nih.gov

The synthesis of thiophene-based liquid crystals allows for the fine-tuning of their properties for specific applications. For example, the introduction of cyano groups can enhance the polarity, while the incorporation of vinylnitrile Schiff-base moieties can lead to fluorescent liquid crystals with high quantum yields in the aggregated state. nycu.edu.twtandfonline.com Furthermore, bent-core thiophene derivatives have been designed to stabilize blue phases over a wider temperature range, which is significant for advanced display technologies. mdpi.com

Table 2: Mesomorphic Properties of Selected Thiophene-Based Liquid Crystals

| Compound Structure/Series | Mesophase(s) Observed | Phase Transition Temperatures (°C) | Reference |

|---|---|---|---|

| 2-[4-(4´-n-Alkoxy benzoyloxy) benzylidenamino] 3-cyno thiophene (Series-A, n=12) | Smectic C, Nematic | Cr 120.0 SmC 134.0 N 246.0 I | researchgate.nettandfonline.com |

| 2-[4-(4´-n-alkoxy cinnamoyloxy) benzylidenamino] 3-cyano thiophene (Series-B) | Nematic | Varies with alkyl chain length | researchgate.nettandfonline.com |

| Thiophene-vinylnitrile Schiff-base derivative (single alkyl chain) | Smectic | 91.5 to 130.6 | tandfonline.com |

| Thiophene-vinylnitrile Schiff-base derivative (two alkyl chains) | Smectic | 71.3 to 120.2 | tandfonline.com |

| 4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate (B1233283) (2TWC10) | Nematic | Cr 108.3 N 115.4 I | orientjchem.org |

| Bent-core derivative with a 3-hexyl-2,5-disubstituted thiophene central ring (C5PP-6Th) | Nematic | Cr 120.4 N 126.7 I | mdpi.comresearchgate.net |

| Terthiophene derivative (78) | Nematic | Cr 233 N 287 I | acs.org |

Cr = Crystalline, SmC = Smectic C, N = Nematic, I = Isotropic

Biological Activity Research Methodologies for Thiophene Based Compounds Focus on Research Approaches

In Vitro Biological Assay Methodologies

In vitro assays are fundamental in the preliminary assessment of the biological activity of novel compounds. These laboratory-based tests are conducted in a controlled environment, such as a test tube or petri dish, and provide initial insights into the potential pharmacological effects of a substance at the cellular and molecular level.

Cellular Antiproliferative Activity Assessment

A primary area of investigation for many thiophene (B33073) derivatives is their potential to inhibit the growth of cancer cells. The antiproliferative activity of these compounds is commonly assessed using various cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. In this assay, cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specific incubation period, the MTT reagent is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength using a microplate reader. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.

For instance, studies on 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives, which share a methoxybenzoyl moiety with 3-(3-Methoxybenzoyl)thiophene, have demonstrated significant antiproliferative activity against various human cancer cell lines, including HeLa (cervical cancer), Jurkat (T-cell leukemia), and K562 (chronic myelogenous leukemia). nih.govnih.gov

| Cell Line | Compound Type | Antiproliferative Activity (IC50) |

| HeLa | 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene | Submicromolar range nih.govnih.gov |

| Jurkat | 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene | Submicromolar range nih.govnih.gov |

| K562 | 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes | Submicromolar range nih.govnih.gov |

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, cyclooxygenases)

Thiophene-based compounds are also evaluated for their ability to inhibit specific enzymes that are implicated in various diseases.

Methodology for α-glucosidase and α-amylase Inhibition: These assays are relevant for screening compounds with potential antidiabetic activity. The inhibitory effect on α-glucosidase is typically measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside. For α-amylase, the assay often involves measuring the reduction in starch concentration, which can be detected using an iodine-based colorimetric method. The IC50 values are determined to quantify the inhibitory potency of the compounds.

Methodology for Cyclooxygenase (COX) Inhibition: The anti-inflammatory potential of thiophene derivatives can be assessed by their ability to inhibit COX-1 and COX-2 enzymes. This is often done using commercially available enzyme immunoassay (EIA) kits that measure the production of prostaglandins, the products of the COX enzymes.

Receptor Binding Assays

To understand the mechanism of action of a compound, receptor binding assays are employed to determine if it interacts with specific cellular receptors.

Methodology: Competitive receptor binding assays are a common approach. In these experiments, a cell membrane preparation containing the receptor of interest is incubated with a radiolabeled ligand that is known to bind to the receptor. The test compound is added at various concentrations to compete with the radiolabeled ligand for binding. The amount of radioactivity bound to the receptor is then measured. A decrease in bound radioactivity with increasing concentrations of the test compound indicates that it is binding to the same receptor. The affinity of the compound for the receptor is typically expressed as the inhibitory constant (Ki). For example, thiophene bioisosteres have been evaluated for their binding affinity to NMDA receptors containing the GluN2B subunit. nih.govrsc.orgnih.gov

Mechanistic Cellular Studies

Once a compound shows promising activity in initial in vitro assays, further studies are conducted to elucidate its mechanism of action at the cellular level.

Cell Cycle Perturbation Experiments

Many anticancer agents exert their effects by interfering with the cell cycle, leading to cell growth arrest.

Methodology: Flow cytometry is the primary technique used to analyze the cell cycle distribution. Cells are treated with the test compound for a defined period, then harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to their DNA content. This allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a particular phase suggests that the compound is blocking the cell cycle at that stage. For example, several 2-(3′,4′,5′-trimethoxybenzoyl)-3-amino-5-aryl/heteroaryl thiophene derivatives have been shown to cause an arrest of HL-60 cells in the G2/M phase of the cell cycle. nih.govresearchgate.net

Apoptosis Induction and Pathway Analysis (e.g., Caspase Activation, Mitochondrial Depolarization)

Apoptosis, or programmed cell death, is a crucial mechanism by which many chemotherapeutic agents eliminate cancer cells.

Methodology for Apoptosis Induction: Apoptosis can be detected using various methods, including Annexin V/propidium iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).